molecular formula C26H27N3O5 B1683840 N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide CAS No. 854514-88-8

N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide

Cat. No.: B1683840
CAS No.: 854514-88-8
M. Wt: 461.5 g/mol
InChI Key: LGXVKMDGSIWEHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PF-00337210 is a potent, selective, and orally bioavailable small molecule inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2). It is an ATP-competitive compound that selectively inhibits VEGFR-2, which plays a crucial role in angiogenesis, the process of forming new blood vessels. This compound has shown significant potential in preclinical models for its anti-tumor efficacy and is being explored for various therapeutic applications, particularly in oncology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PF-00337210 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route is proprietary, but it generally involves:

  • Formation of the core structure through a series of condensation and cyclization reactions.
  • Introduction of functional groups that enhance the compound’s selectivity and potency.
  • Purification and crystallization to obtain the final product with high purity.

Industrial Production Methods

Industrial production of PF-00337210 follows Good Manufacturing Practices (GMP) to ensure the quality and consistency of the compound. The process includes:

Chemical Reactions Analysis

Types of Reactions

PF-00337210 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s activity.

    Substitution: Substitution reactions can introduce different functional groups, affecting the compound’s selectivity and potency.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles and electrophiles under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups that enhance or modify the compound’s biological activity .

Scientific Research Applications

Mechanism of Action

PF-00337210 exerts its effects by selectively inhibiting VEGFR-2, a key receptor involved in angiogenesis. The compound binds to the ATP-binding site of VEGFR-2, preventing its activation and subsequent signaling pathways that promote blood vessel formation. This inhibition leads to reduced tumor vascularization, thereby limiting tumor growth and metastasis. The molecular targets and pathways involved include the inhibition of VEGFR-2 autophosphorylation and downstream signaling cascades .

Comparison with Similar Compounds

Similar Compounds

    Axitinib: Another selective inhibitor of VEGFR-2 with similar anti-angiogenic properties.

    Sunitinib: Targets multiple receptors, including VEGFR, C-SF1-R, PDGFR, and KIT.

    Sorafenib: Inhibits VEGFR, PDGFR, and RAF kinases.

Uniqueness of PF-00337210

PF-00337210 is unique due to its high selectivity for VEGFR-2 and its potent anti-angiogenic activity. Unlike other inhibitors that target multiple receptors, PF-00337210’s selectivity reduces off-target effects and enhances its therapeutic potential. Additionally, its oral bioavailability and favorable pharmacokinetic profile make it a promising candidate for clinical development .

Properties

CAS No.

854514-88-8

Molecular Formula

C26H27N3O5

Molecular Weight

461.5 g/mol

IUPAC Name

N,2-dimethyl-6-[7-(2-morpholin-4-ylethoxy)quinolin-4-yl]oxy-1-benzofuran-3-carboxamide

InChI

InChI=1S/C26H27N3O5/c1-17-25(26(30)27-2)21-6-4-19(16-24(21)33-17)34-23-7-8-28-22-15-18(3-5-20(22)23)32-14-11-29-9-12-31-13-10-29/h3-8,15-16H,9-14H2,1-2H3,(H,27,30)

InChI Key

LGXVKMDGSIWEHL-UHFFFAOYSA-N

SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC

Canonical SMILES

CC1=C(C2=C(O1)C=C(C=C2)OC3=C4C=CC(=CC4=NC=C3)OCCN5CCOCC5)C(=O)NC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not soluble in water.

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

PF00337210;  PF 00337210;  PF-00337210;  P337210;  PF-337210;  PF337210.

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 4-(2-chloroethyl)morpholine (10.7 g, 57.4 mmol) and Cs2CO3 (46.3 g, 143.5 mmol) in DMF (100 mL) was stirred for 1 hour at room temperature. To the solution was added a solution of 6-[(7-hydroxyquinolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide (10 g, 28.7 mmol). The mixture was heated to 120° C. for 15 hr. The solution was cooled to room temperature and extracted with EtOAc. The concentrated residue was purified by a silica gel column chromatography (using 5 to 10%) MeOH/CH2Cl2) to give 2.6 g of free base N,2-dimethyl-6-[7-(2-morpholinoethoxy)quinolin-4-yloxy]benzofuran-3-carboxamide as a solid. The solid free base was identified as Form 1 as characterized by powder X-ray diffraction as shown in FIG. 11. Note, Form 1 can also be prepared by slurrying any of Forms 3, 5, or 6 in water at room temperature for 24 hours.
Quantity
10.7 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
46.3 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
6-[(7-hydroxyquinolin-4-yl)oxy]-N,2-dimethyl-1-benzofuran-3-carboxamide
Quantity
10 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 2
Reactant of Route 2
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 4
Reactant of Route 4
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 5
Reactant of Route 5
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide
Reactant of Route 6
Reactant of Route 6
N,2-Dimethyl-6-{[7-(2-Morpholin-4-Ylethoxy)quinolin-4-Yl]oxy}-1-Benzofuran-3-Carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.